2-Naphthalenol, decahydro-
Overview
Description
2-Naphthalenol, decahydro-, also known as 2-Decalol, 2-Hydroxydecalin, Decahydro-2-naphthol, and Decahydronapthol-2 , is a chemical compound with the molecular formula C10H18O and a molecular weight of 154.2493 . It is an isomer of 1-naphthol, differing by the location of the hydroxyl group on the naphthalene ring .
Synthesis Analysis
While specific synthesis methods for 2-Naphthalenol, decahydro- were not found in the search results, naphthalenes in general can be produced by distillation and fractionation of petroleum or coal tar .Molecular Structure Analysis
The IUPAC Standard InChI for 2-Naphthalenol, decahydro- is InChI=1S/C10H18O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h8-11H,1-7H2 . This structure is also available as a 2d Mol file .Physical And Chemical Properties Analysis
2-Naphthalenol, decahydro- has a molecular weight of 154.2493 . The exact mass is 154.14 . The compound has a density of 1.0±0.1 g/cm3, a boiling point of 211.6±0.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C .Scientific Research Applications
Naphthalenes are a class of arenes, consisting of two ortho-fused benzene rings. They have been found to display a wide range of biological activities, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, anti-protozoal, and anti-platelet aggregation . Naphthalene derivatives have been isolated from various sources including plants, liverworts, fungi, and insects .
Several naphthalene-containing drugs are available, such as nafacillin, naftifine, tolnaftate, terbinafine, etc. They play a vital role in the control of microbial infection .
“2-Naphthalenol, decahydro-” is a type of naphthalene, which is a class of arenes consisting of two ortho-fused benzene rings . While specific applications of “2-Naphthalenol, decahydro-” are not readily available, naphthalenes in general have been found to display a wide range of biological activities and are used in various fields. Here are some potential applications based on the properties of naphthalenes:
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Pharmaceuticals : Naphthalene derivatives are used in several drugs such as nafacillin, naftifine, tolnaftate, and terbinafine. These drugs play a vital role in controlling microbial infections .
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Chemical Industry : “2-Naphthalenol, decahydro-” could potentially be used in the chemical industry for the synthesis of other complex organic compounds due to its stable structure .
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Research : Due to its unique structure, “2-Naphthalenol, decahydro-” could be used in research for studying reaction mechanisms, synthesis methods, and other chemical properties .
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Material Science : Naphthalenes could potentially be used in the development of new materials due to their stable structure and unique properties .
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Environmental Science : Naphthalenes could be used in environmental science for studying the degradation of organic compounds in the environment .
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Biochemistry : Naphthalenes could potentially be used in biochemistry for studying the interaction of organic compounds with biological systems .
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Agriculture : Naphthalene derivatives are used in pesticides and insecticides due to their biological activities .
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Dyes and Pigments : Naphthalenes are used in the synthesis of dyes and pigments due to their ability to form stable colored compounds .
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Polymers : Naphthalenes could potentially be used in the production of high-performance polymers due to their stable structure .
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Fuel : Naphthalenes are a component of coal tar and crude oil, and could potentially be used as a fuel source .
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Cleaning Agents : Naphthalene is used in the production of surfactants, which are used in cleaning agents .
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Fire Retardants : Naphthalene derivatives could potentially be used in the production of fire retardants .
Safety And Hazards
2-Naphthalenol, decahydro- is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is also a skin irritant and when heated to decomposition it emits acrid smoke and irritating fumes .
properties
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h8-11H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMAOXLCTXPPAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CC(CCC2C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10862434 | |
Record name | 2-Naphthalenol, decahydro- | |
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Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Cloudy yellow viscous liquid; [Sigma-Aldrich MSDS] | |
Record name | Decahydro-2-naphthol | |
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Vapor Pressure |
0.00606 [mmHg] | |
Record name | Decahydro-2-naphthol | |
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Product Name |
2-Naphthalenol, decahydro- | |
CAS RN |
825-51-4, 1424-36-8, 2529-06-8, 1424-37-9 | |
Record name | Decahydro-2-naphthalenol | |
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Record name | 2-Naphthalenol, decahydro- | |
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Record name | 2-Naphthalenol, decahydro-, (2R,4aR,8aS)-rel- | |
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Record name | 2-Naphthalenol, decahydro-, (2R,4aR,8aR)-rel- | |
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Record name | 2-Naphthalenol, decahydro- | |
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Record name | 2-Naphthalenol, decahydro- | |
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Record name | trans-decahydro-2-naphthol | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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